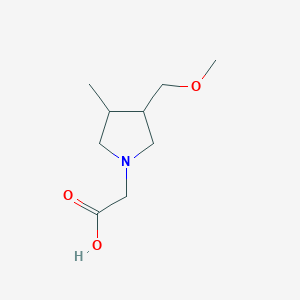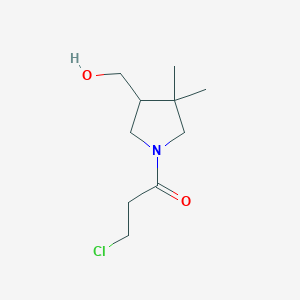![molecular formula C8H10ClN3O2 B1480079 2-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)乙酸 CAS No. 2091688-39-8](/img/structure/B1480079.png)
2-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)乙酸
描述
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, related compounds in the imidazo[1,2-a]pyrazine family have been synthesized through one-step cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions .科学研究应用
合成和化学性质
对2-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)乙酸及其衍生物的研究涉及各种应用,主要集中于合成具有潜在生物活性的新化合物。一项值得注意的研究涉及咪唑基乙酸衍生物的合成,显示出显着的抗炎和镇痛活性,突出了该化合物在开发新治疗剂中的潜力(Khalifa & Abdelbaky, 2008)。类似地,对吡嗪并苯并咪唑衍生物的合成和抗癌活性的研究显示出对癌症的有希望的结果,表明该化合物可在肿瘤学研究中发挥作用(Demirayak & Yurttaş, 2014)。
荧光传感器和分子对接
另一个感兴趣的领域是开发金属离子的荧光传感器,其中该化合物的衍生物已被用于创建高度选择性的“开启”荧光传感器。该应用对于环境监测和生化分析至关重要,展示了该化合物在分析化学中的多功能性(Gong et al., 2011)。此外,对新合成的三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物进行分子对接研究,提供了它们与生物靶标潜在相互作用的见解,进一步强调了该化合物在药物发现和设计中的相关性(Flefel et al., 2018)。
抗菌和抗氧化活性
该化合物及其衍生物也因其抗菌和抗氧化特性而受到探索,在治疗传染病和减轻氧化应激方面提供了潜在的应用。研究表明,某些衍生物对一系列细菌、酵母和真菌表现出相当大的抗菌活性,以及显着的抗氧化能力,突出了该化合物在制药和生物医学研究中的潜力(Salama & Almotabacani, 2004)。
作用机制
Target of Action
The primary targets of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play a crucial role in cell proliferation, survival, differentiation, and migration .
Mode of Action
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound can react with superoxide anions (O2–) or singlet oxygen (1O2) to produce chemiluminescence .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
Its solubility in water, dmso, and dmf suggests that it may have good bioavailability.
Result of Action
The compound shows potent antiproliferative activities against certain cell lines such as K562 and Hut78 . This suggests that it may have potential therapeutic applications in cancer treatment.
生化分析
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial as PI3K is involved in cell proliferation, survival, and metabolism, while HDAC is associated with gene expression regulation through epigenetic modifications . The compound’s ability to inhibit both PI3K and HDAC suggests its potential as a dual inhibitor, which could be beneficial in cancer therapy .
Cellular Effects
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, the compound affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity . These effects can result in altered cellular metabolism and potentially induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid exerts its effects through specific binding interactions with PI3K and HDAC. The compound’s structure allows it to fit into the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the downstream signaling pathways and epigenetic modifications, leading to changes in cell function and gene expression . The dual inhibition mechanism is particularly advantageous in targeting cancer cells that rely on both PI3K and HDAC for survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PI3K and HDAC, resulting in prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and HDAC without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential to cause drug-drug interactions . Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing side effects .
Transport and Distribution
The transport and distribution of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed to different tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects . The interactions with transporters and binding proteins are crucial for its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is an important factor in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PI3K and HDAC . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-6-3-10-7-4-11(5-8(13)14)1-2-12(6)7/h3H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVYDMEKWYAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)





